molecular formula C10H5ClFNO B3308408 2-Chloro-8-fluoroquinoline-3-carbaldehyde CAS No. 938138-88-6

2-Chloro-8-fluoroquinoline-3-carbaldehyde

Cat. No.: B3308408
CAS No.: 938138-88-6
M. Wt: 209.6 g/mol
InChI Key: KZWWNTVULJNLMY-UHFFFAOYSA-N
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Description

2-Chloro-8-fluoroquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-Chloro-8-fluoroquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction using a Vilsmeier reagent. The reaction conditions often include the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as solvents. The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes cyclization to form the quinoline ring .

Industrial production methods may involve multi-step synthesis routes, including halogenation and formylation reactions. The use of catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline can optimize the reaction conditions and improve yields .

Chemical Reactions Analysis

2-Chloro-8-fluoroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Chloro-8-fluoroquinoline-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in antibacterial applications, it binds to bacterial enzymes such as DNA gyrase and topoisomerase, inhibiting their activity and preventing bacterial replication . The presence of the fluorine atom enhances its binding affinity and overall biological activity.

Comparison with Similar Compounds

2-Chloro-8-fluoroquinoline-3-carbaldehyde can be compared with other quinoline derivatives such as:

The unique combination of chlorine and fluorine atoms in this compound makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-chloro-8-fluoroquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNO/c11-10-7(5-14)4-6-2-1-3-8(12)9(6)13-10/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWWNTVULJNLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2C(=C1)F)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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